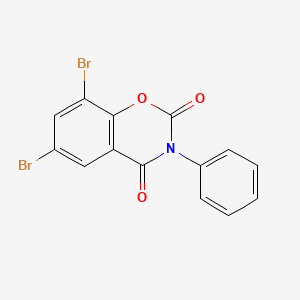
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione is a chemical compound that belongs to the class of benzoxazine derivatives. Benzoxazines are bicyclic heterocyclic compounds containing one oxygen and one nitrogen atom in a doubly unsaturated six-member ring, specifically a 1,3-oxazine ring, fused with a benzene ring. This compound is characterized by the presence of two bromine atoms at positions 6 and 8, and a phenyl group at position 3 on the benzoxazine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be synthesized through a multi-step process involving the bromination of 3-phenyl-1,3-benzoxazine-2,4-dione. The general synthetic route involves the following steps:
Formation of 3-phenyl-1,3-benzoxazine-2,4-dione: This can be achieved by the condensation of an aromatic amine (such as aniline), a phenol (such as phenol itself), and formaldehyde under acidic or basic conditions.
Bromination: The resulting 3-phenyl-1,3-benzoxazine-2,4-dione is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to introduce bromine atoms at positions 6 and 8.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination step is particularly critical and requires careful handling of bromine or brominating agents to avoid side reactions and ensure selective bromination.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different oxidation states or reduced forms.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be employed for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction Products: Reduction can yield amines or other reduced forms.
Hydrolysis Products: Hydrolysis can produce carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex benzoxazine derivatives and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance polymers and resins with enhanced mechanical properties and chemical resistance.
Wirkmechanismus
The mechanism of action of 6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazine ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
6,8-Dibromo-3-phenyl-1,3-benzoxazine-2,4-dione can be compared with other similar compounds, such as:
3-Phenyl-1,3-benzoxazine-2,4-dione: Lacks the bromine atoms and has different reactivity and biological activity.
6-Chloro-8-methyl-1,3-benzoxazine-2,4-dione: Contains chlorine and methyl groups instead of bromine, leading to different chemical and biological properties.
2,3-Diphenyl-1,3-benzoxazine: Has phenyl groups at positions 2 and 3, resulting in different reactivity and applications.
The uniqueness of this compound lies in the presence of bromine atoms, which impart distinct chemical and biological properties compared to other benzoxazine derivatives.
Eigenschaften
CAS-Nummer |
203320-97-2 |
|---|---|
Molekularformel |
C14H7Br2NO3 |
Molekulargewicht |
397.02 g/mol |
IUPAC-Name |
6,8-dibromo-3-phenyl-1,3-benzoxazine-2,4-dione |
InChI |
InChI=1S/C14H7Br2NO3/c15-8-6-10-12(11(16)7-8)20-14(19)17(13(10)18)9-4-2-1-3-5-9/h1-7H |
InChI-Schlüssel |
YLDQIGCWKFGTJL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C(=CC(=C3)Br)Br)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


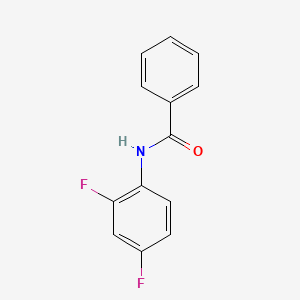
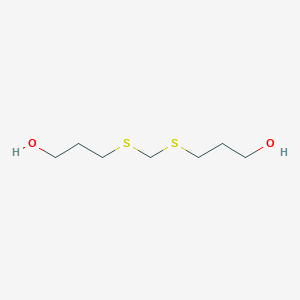
![N-{1-[(Propan-2-yl)oxy]ethyl}butanamide](/img/structure/B12563667.png)

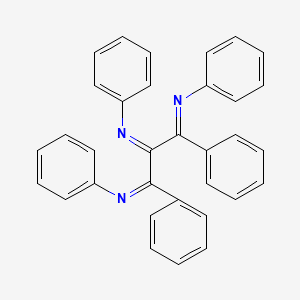
![2-Butynoic acid, 4-[(iodoacetyl)oxy]-, methyl ester](/img/structure/B12563686.png)
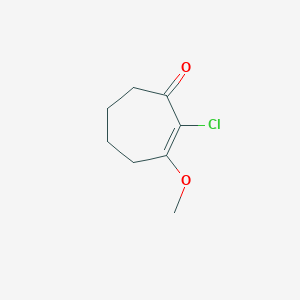
![9-[(3-Methylbut-1-en-2-yl)oxy]-9-borabicyclo[3.3.1]nonane](/img/structure/B12563702.png)
![Methyl 2-[(prop-2-en-1-yl)amino]hex-5-enoate](/img/structure/B12563708.png)
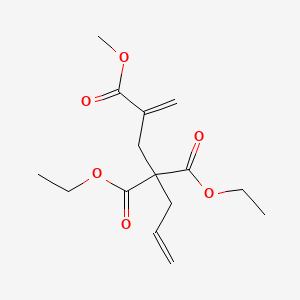
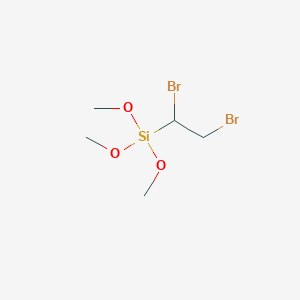
![2,4-Diazabicyclo[4.2.0]octa-1,3,5-triene, 3,5-diphenyl-](/img/structure/B12563724.png)
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(trihexylsilane)](/img/structure/B12563730.png)

